1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an oxolane (tetrahydrofuran) ring attached to the triazole ring via a methylene bridge and an aldehyde functional group at the fourth position of the triazole ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the oxolane moiety and the aldehyde group. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Oxolane Moiety: The oxolane ring can be introduced through a nucleophilic substitution reaction using an appropriate oxolane derivative.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via oxidation of a primary alcohol or through a formylation reaction.
Industrial Production Methods: Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. The process is often carried out in batch reactors or continuous flow reactors, depending on the scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-methanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring is known to form strong interactions with metal ions and can inhibit the activity of metalloenzymes. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1H-1,2,3-triazole-4-carbaldehyde: Lacks the oxolane moiety, resulting in different chemical properties and reactivity.
1-[(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-yl]methanol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid:
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-6-7-4-11(10-9-7)5-8-2-1-3-13-8/h4,6,8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDQBFKCXIUUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487350-26-4 | |
Record name | 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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